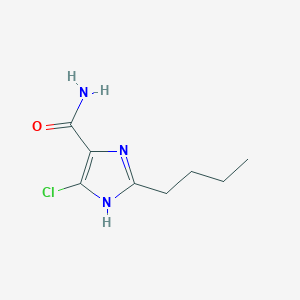
Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate” is a chemical compound with the CAS Number: 632356-39-9 . It has a molecular weight of 269.13 . The IUPAC name for this compound is methyl 3-acetamido-4,5-dichloro-1H-1lambda3-thiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2NO3S/c1-3(12)11-5-4(9)7(10)15-6(5)8(13)14-2/h15H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.It is stored at room temperature . More specific physical and chemical properties were not available in the retrieved data.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate has been explored in the synthesis of complex molecules with potential medicinal applications. For instance, its derivatives have been investigated for schistosomicidal properties, as seen in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).
Chemical Structure and Characterization
- The compound has been a subject of study in understanding the structure of heteroannularly disubstituted ferrocene derivatives containing the acetamido group. These studies involve detailed characterization using techniques like X-ray crystallography (Cetina, Djaković, Semenčić, & Rapić, 2009).
Antibacterial Spectrum
- Certain derivatives of this chemical have shown a broad antibacterial spectrum. For instance, studies on cephalosporin derivatives like 3-[(2,3-Cyclopenteno-1-pyridinium)-methyl]-7-[2-syn-methoximino-2-(2-aminothiazol-4-yl)-acetamido]-ceph-3-em-4-carboxylate indicate effectiveness against a wide range of clinically relevant bacterial species (Seibert et al., 1983).
Pharmaceutical and Chemical Processing
- The compound also plays a role in the pharmaceutical and chemical manufacturing processes. For example, its derivatives are used as intermediates in the production of various pharmaceuticals and herbicides, and methods for recovering solvents like acetic acid in these production processes have been investigated (Wang Tian-gui, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-3(12)11-5-4(9)7(10)15-6(5)8(13)14-2/h1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQXSGPYIMTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine](/img/structure/B346675.png)
![N,N-dimethyl-4-[4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)-2-pyrimidinyl]aniline](/img/structure/B346679.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B346682.png)

![5-[1-(4-Methoxyphenyl)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B346684.png)



![1-[[5-[2-(1H-Tetrazol-5-yl)phenyl]-2-thienyl]methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol](/img/structure/B346695.png)





